Limonina

Descripción general

Descripción

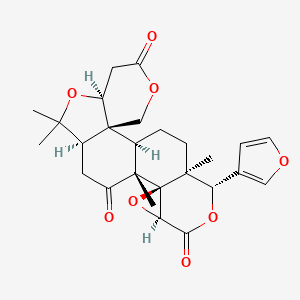

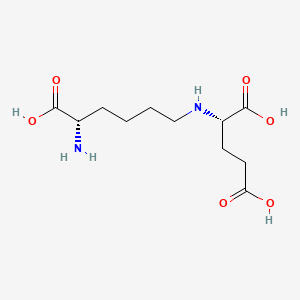

La limonina es un compuesto natural de triterpeno tetracíclico que se encuentra en diversas plantas, particularmente en frutas cítricas como limones, limas, naranjas y pomelos . Es conocida por su sabor amargo y se encuentra a menudo en concentraciones más altas en las semillas cítricas . La this compound ha atraído una atención significativa debido a sus amplios efectos farmacológicos, que incluyen propiedades anticancerígenas, antiinflamatorias, antibacterianas y antioxidantes .

Aplicaciones Científicas De Investigación

La limonina tiene una amplia gama de aplicaciones de investigación científica en diversos campos:

Mecanismo De Acción

La limonina ejerce sus efectos a través de varios objetivos y vías moleculares. Induce la apoptosis en las células cancerosas inhibiendo la expresión de los oncogenes p53 y p21 y activando las vías endógenas como el citocromo c y las vías mediadas por caspasas . Además, la this compound puede reducir la tasa de transcripción de BCL2/Bax e inducir la liberación del citocromo C activando la vía apoptótica endógena .

Análisis Bioquímico

Biochemical Properties

In citrus fruits, the biosynthetic pathway of limonin starts from the formation of nomilin by squalene, then limonoids such as obacunone and obacunone acid are obtained by the limonoids pathway, and, finally, the limonoids are metabolized to synthesize limonin .

Cellular Effects

Limonin has a wide spectrum of pharmacological effects, including anti-cancer, anti-inflammatory and analgesic, anti-bacterial and anti-virus, anti-oxidation, liver protection properties . Limonin has also been shown to lead to hepatotoxicity, renal toxicity, and genetic damage .

Molecular Mechanism

Limonin exerts its effects at the molecular level through complex impacts on hepatic metabolic enzyme . The reduction, hydrolysis, and methylation are the main metabolic pathways of limonin .

Temporal Effects in Laboratory Settings

It is known that limonin has poor bioavailability .

Dosage Effects in Animal Models

The effects of limonin vary with different dosages in animal models. The specific threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not clear .

Metabolic Pathways

Limonin is involved in several metabolic pathways. The position and group of the substituents of limonin are key in affecting pharmacological activity and bioavailability .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La limonina se puede sintetizar mediante diversos métodos, incluyendo la extracción por maceración, la extracción por agitación, la extracción ultrasónica y la extracción en flash . Estos métodos implican la extracción de this compound de semillas cítricas u otras fuentes vegetales utilizando disolventes y condiciones de reacción específicas para aislar el compuesto.

Métodos de producción industrial

La producción industrial de this compound normalmente implica la extracción a gran escala de subproductos cítricos, como semillas y cáscaras. El proceso de extracción puede incluir pasos como la extracción con disolventes, la filtración y la purificación para obtener this compound de alta pureza .

Análisis De Reacciones Químicas

Tipos de reacciones

La limonina experimenta varios tipos de reacciones químicas, incluyendo la oxidación, la reducción y la hidrólisis . Estas reacciones pueden modificar la estructura de la this compound e influir en sus propiedades farmacológicas.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones que implican this compound incluyen agentes oxidantes, agentes reductores y agentes hidrolíticos . Por ejemplo, la hidrogenación de this compound utilizando agentes reductores como cianoborohidruro de sodio, hidruro de litio y aluminio, y borohidruro de sodio puede producir varios derivados de this compound .

Principales productos formados

Los principales productos formados a partir de las reacciones de this compound incluyen sus derivados, como los compuestos de this compound hidrogenada, que han mostrado una mayor actividad biológica .

Comparación Con Compuestos Similares

. Estos compuestos comparten estructuras y actividades biológicas similares, pero difieren en sus propiedades químicas y efectos específicos. Por ejemplo, se ha demostrado que la nomilina inhibe la isoenzima CYP3A4 en los microsomas hepáticos humanos, mientras que la limonina se estudia más comúnmente por sus propiedades anticancerígenas y antiinflamatorias .

La singularidad de la this compound radica en sus amplios efectos farmacológicos y su presencia en concentraciones más altas en las semillas cítricas, lo que la convierte en un compuesto valioso para diversas aplicaciones científicas e industriales .

Propiedades

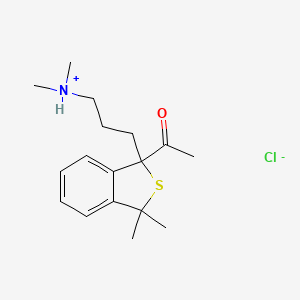

IUPAC Name |

19-(furan-3-yl)-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,12,17-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O8/c1-22(2)15-9-16(27)24(4)14(25(15)12-31-18(28)10-17(25)33-22)5-7-23(3)19(13-6-8-30-11-13)32-21(29)20-26(23,24)34-20/h6,8,11,14-15,17,19-20H,5,7,9-10,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBDSLGBFQAGHBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC(=O)C3(C(C24COC(=O)CC4O1)CCC5(C36C(O6)C(=O)OC5C7=COC=C7)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60859591 | |

| Record name | 12-(Furan-3-yl)-6,6,8a,12a-tetramethyldecahydro-1H,3H-oxireno[c]pyrano[4'',3'':2',3']furo[3',4':5,6]naphtho[1,2-d]pyran-3,8,10(6H,9aH)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Limonin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035921 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1180-71-8 | |

| Record name | Limonin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035921 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

298 °C | |

| Record name | Limonin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035921 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2-(3-azidophenyl)ethyl-methylamino]-2-propan-2-yl-2-(3,4,5-trimethoxyphenyl)pentanenitrile;hydrochloride](/img/structure/B1675342.png)

![Benzamide, 4-[(3,3-dimethyl-1-oxobutyl)amino]-3,5-difluoro-N-2-thiazolyl-](/img/structure/B1675344.png)